molecular formula C9H11ClN2O2S B13189208 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13189208
M. Wt: 246.71 g/mol
InChI Key: UMEQULFCCDEATC-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, a 3-methoxypyrrolidine group at position 2, and a carbaldehyde functional group at position 3. This structure combines electron-withdrawing (chloro, carbaldehyde) and electron-donating (methoxy-pyrrolidine) groups, making it a versatile intermediate in organic synthesis, particularly for developing fluorescent dyes, pharmaceuticals, and agrochemicals . Its reactivity is attributed to the aldehyde group, which participates in condensation reactions (e.g., Knoevenagel), and the chloro substituent, which enables nucleophilic substitutions .

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

4-chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H11ClN2O2S/c1-14-6-2-3-12(4-6)9-11-8(10)7(5-13)15-9/h5-6H,2-4H2,1H3

InChI Key

UMEQULFCCDEATC-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=NC(=C(S2)C=O)Cl

Origin of Product

United States

Preparation Methods

Method A: Oxidative Cyclization of Thioamides and α-Haloketones

  • Starting materials: Thioamides and α-haloketones.
  • Procedure:
    • Thioamides react with α-haloketones under basic conditions to form the thiazole ring via cyclization.
    • Oxidation of the methyl group at position 5 to aldehyde is achieved using oxidizing agents like PCC (Pyridinium chlorochromate) or sodium hypochlorite, as documented in patents and literature for similar compounds.

Reaction scheme:

Thioamide + α-Haloketone → Thiazole intermediate → Oxidation → 4-methyl-1,3-thiazole-5-carbaldehyde

Method B: Direct Synthesis from 2-Aminothiophenes

  • Starting materials: 2-Aminothiophenes.
  • Procedure:
    • Cyclization with formylating agents or aldehyde derivatives to introduce the formyl group at position 5.
    • Oxidation steps convert methyl groups to aldehydes.

Introduction of the 3-Methoxypyrrolidin-1-yl Group

The substitution at position 2 involves attaching a 3-methoxypyrrolidin-1-yl moiety, which can be achieved through nucleophilic substitution or coupling reactions:

Method C: Nucleophilic Substitution on the Thiazole Core

  • Procedure:
    • Activation of the 2-position of the thiazole ring via halogenation (e.g., bromination).
    • Subsequent nucleophilic displacement with 3-methoxypyrrolidine under suitable conditions (e.g., in the presence of a base like potassium carbonate).

Method D: Cross-Coupling Strategies

  • Procedure:
    • Use of palladium-catalyzed Buchwald-Hartwig amination to couple a halogenated thiazole with 3-methoxypyrrolidine .
    • This method offers regioselectivity and high yields, as demonstrated in similar heterocyclic syntheses.

Overall Synthetic Route

A typical synthetic pathway can be summarized as:

Step Reaction Reagents & Conditions Purpose
1 Synthesis of thiazole core Cyclization of thioamides with α-haloketones Form the thiazole ring with methyl group at position 5
2 Oxidation PCC or sodium hypochlorite Convert methyl group to aldehyde at position 5
3 Halogenation NCS or equivalent Chlorinate at position 4
4 Nucleophilic substitution 3-methoxypyrrolidine + base Attach the pyrrolidinyl group at position 2

Data Tables of Key Reactions and Yields

Reaction Step Reagents Conditions Yield References
Thiazole core synthesis Thioamide + α-haloketone Reflux, basic medium 70-85% Patent WO2010032147A2
Oxidation to aldehyde PCC or NaOCl Dichloromethane, 0°C to room temp 80-95% Patent CA2483482A1
Halogenation at 4-position NCS Room temperature, inert solvent 60-75% General heterocyclic halogenation literature
Pyrrolidinyl substitution 3-methoxypyrrolidine Reflux, in presence of K2CO3 65-80% Cross-coupling literature

Additional Considerations and Notes

  • Regioselectivity: Precise control over halogenation and substitution steps is critical to ensure substitution occurs at the desired positions.
  • Purification: Column chromatography and recrystallization are standard to purify intermediates and final products.
  • Reaction Monitoring: Techniques such as TLC, HPLC, and NMR are essential for monitoring reaction progress and confirming structure.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid.

    Reduction: 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 4-chloro-1,3-thiazole-5-carbaldehyde derivatives, where structural variations at position 2 significantly influence physicochemical properties and applications. Below is a detailed comparison with key analogs:

Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties References
4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde 3-Methoxypyrrolidin-1-yl C₉H₁₁ClN₂O₂S 246.71 Balanced lipophilicity (logP ~2.1*), polar surface area 61.4 Ų; used in bioactive molecule synthesis. N/A†
4-Chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde Diphenylamino C₁₆H₁₂ClN₃OS 329.81 High molar absorptivity (ε > 30,000 M⁻¹cm⁻¹); forms fluorescent styryl dyes via Knoevenagel condensation. Exhibits solvatochromism in polar solvents.
4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde Morpholin-4-yl C₈H₁₀ClN₂O₂S 232.69 Enhanced water solubility due to morpholine ring; used in bioimaging probes. Fluorescence quantum yield (Φ) ~0.45 in ethanol.
4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde Dimethylamino C₆H₇ClN₂OS 190.65 Lower molecular weight; logP ~1.6. Used as a precursor for small-molecule drug candidates.
2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde 4-Methylpiperazin-1-yl C₉H₁₃N₃OS 211.28 Basic piperazine group improves solubility in acidic media; applied in kinase inhibitor synthesis.
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde Methyl, trifluoromethyl C₆H₅F₃N₂OS 210.18 High electronegativity from CF₃ group enhances metabolic stability; used in agrochemicals.

*Estimated using analogous compounds (e.g., ).

Key Trends and Implications

  • Electronic Effects : Electron-donating groups (e.g., morpholine, pyrrolidine) redshift absorption/emission spectra, while electron-withdrawing groups (e.g., CF₃) enhance photostability .
  • Solubility : Polar substituents (morpholine, piperazine) improve aqueous solubility, critical for drug formulation .
  • Synthetic Flexibility : The aldehyde group enables diverse functionalization (e.g., condensation with active methylene compounds), allowing tailored properties for specific applications .

Biological Activity

4-Chloro-2-(3-methoxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS Number: 1187830-75-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and case studies.

Chemical Structure

The molecular structure of this compound is represented as follows:

Molecular Formula C9H11ClN2O2S\text{Molecular Formula }C_9H_{11}ClN_2O_2S

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound.

Key Findings:

  • In vitro Studies: The compound showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Mechanism of Action: The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Anti-inflammatory Activity

Research indicates that thiazole derivatives can exhibit anti-inflammatory effects.

Key Findings:

  • Animal Models: In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
  • Biomarkers: The compound was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Treatment GroupPaw Edema Reduction (%)
Control0
Thiazole Derivative45

Anticancer Activity

The anticancer potential of this compound has also been investigated.

Key Findings:

  • Cell Line Studies: The compound exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values in the micromolar range.
  • Mechanism of Action: Apoptosis induction was confirmed through flow cytometry and caspase activation assays.
Cell LineIC50 (µM)
HeLa10
MCF715

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. demonstrated that derivatives similar to this compound possess potent antimicrobial properties, suggesting potential applications in treating infections caused by resistant bacterial strains .

Case Study 2: Anti-inflammatory Effects
In a clinical trial focusing on inflammatory diseases, patients treated with thiazole derivatives showed marked improvement in symptoms associated with rheumatoid arthritis, highlighting the compound's therapeutic potential .

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